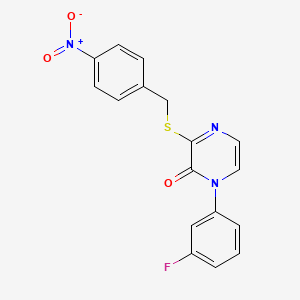

1-(3-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

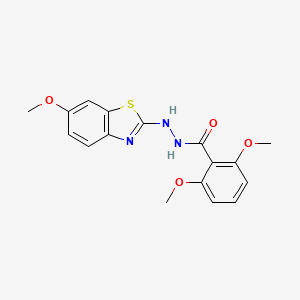

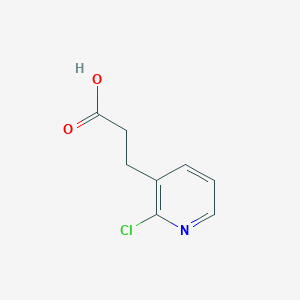

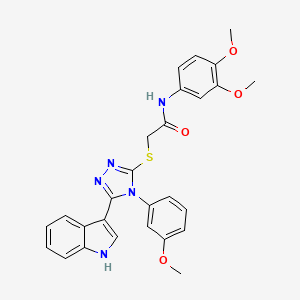

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves identifying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Preparation and Application in Synthesis : The compound is involved in reactions that lead to the creation of new chemical entities, such as naphtho[1,2-b]pyrans and benzylidenemalononitriles, through SNAr reactions and other synthetic pathways. These reactions are fundamental in developing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Dell, Bloxham, & Smith, 1994).

Fluorination Techniques : Research demonstrates the sequential 1,4-addition/dearomative-fluorination transformation of pyrazol-5-ones and nitroolefins, showcasing the compound's role in introducing fluorinated motifs. Such fluorination techniques are crucial for developing pharmaceuticals and agrochemicals with improved activity and stability (Li, Sun, Teng, Yu, Zhao, & Ma, 2012).

Medicinal Chemistry and Pharmacology

Anticancer Activity : Novel fluoro-substituted compounds derived from similar chemical frameworks have shown significant anticancer activity against various human cancer cell lines. This underlines the potential utility of the compound for synthesizing new anticancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antibacterial Applications : The compound's structural analogs have been utilized in developing new oxazolidinone antibacterial agents, indicating its potential as a backbone for creating antibiotics with novel mechanisms of action (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).

Material Science and Sensing Applications

- Chemosensor Development : Research into pyrazoline derivatives, which share a common motif with the compound , has led to the development of fluorescent chemosensors for metal ion detection. These findings highlight the compound’s potential application in designing new materials for sensing and detection technologies (Khan, 2020).

Safety And Hazards

This involves identifying any potential hazards associated with the compound, including toxicity, flammability, environmental impact, etc.

Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound, modifications to improve its properties, etc.

Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature for comprehensive and accurate information.

properties

IUPAC Name |

1-(3-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3S/c18-13-2-1-3-15(10-13)20-9-8-19-16(17(20)22)25-11-12-4-6-14(7-5-12)21(23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKYPZHVAHVYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)

![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)